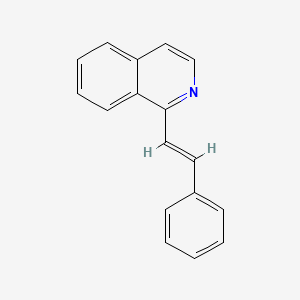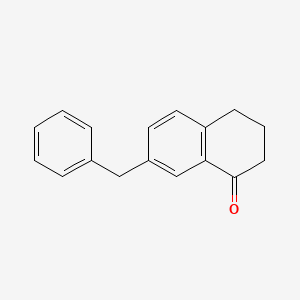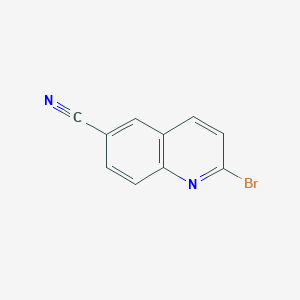
2-(Difluoromethoxy)naphthalene-1-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)naphthalene-1-boronic acid is an organoboron compound that features a naphthalene ring substituted with a difluoromethoxy group and a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)naphthalene-1-boronic acid typically involves the introduction of the difluoromethoxy group onto a naphthalene ring followed by the formation of the boronic acid group. One common method includes:
Halogenation: Starting with naphthalene, a halogenation reaction introduces a halogen atom (e.g., bromine) at the desired position.
Substitution: The halogenated naphthalene undergoes a nucleophilic substitution reaction with difluoromethoxy reagents to introduce the difluoromethoxy group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale, efficiency, and cost-effectiveness. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)naphthalene-1-boronic acid primarily undergoes:
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Uses oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Involves nucleophiles such as amines or thiols under basic conditions.
Major Products:
Biaryl Compounds: From cross-coupling reactions.
Phenols: From oxidation reactions.
Substituted Naphthalenes: From nucleophilic substitution reactions.
Scientific Research Applications
2-(Difluoromethoxy)naphthalene-1-boronic acid is utilized in various scientific research applications:
Biology: In the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-1-boronic acid in cross-coupling reactions involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
- 2-Methoxy-1-naphthaleneboronic acid
- Naphthalene-1-boronic acid
- 2-Naphthylboronic acid
Comparison:
- 2-Methoxy-1-naphthaleneboronic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group. It has different reactivity and applications .
- Naphthalene-1-boronic acid: Lacks the difluoromethoxy group, making it less versatile in certain synthetic applications .
- 2-Naphthylboronic acid: Similar to 2-(Difluoromethoxy)naphthalene-1-boronic acid but without the difluoromethoxy group, affecting its chemical properties and reactivity .
This compound stands out due to the presence of the difluoromethoxy group, which imparts unique electronic and steric properties, enhancing its utility in various chemical reactions and applications.
Properties
Molecular Formula |
C11H9BF2O3 |
|---|---|
Molecular Weight |
238.00 g/mol |
IUPAC Name |
[2-(difluoromethoxy)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H9BF2O3/c13-11(14)17-9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,11,15-16H |
InChI Key |
GSOPRLSNGJXXML-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OC(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)
![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)



![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)

![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)



